

# non-proteinogenic amino acid 3-(Pyrazol-1-yl)-L-alanine

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## Compound of Interest

Compound Name: 3-(Pyrazol-1-yl)-L-alanine

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An In-depth Technical Guide to the Non-Proteinogenic Amino Acid **3-(Pyrazol-1-yl)-L-alanine**

**Authored by: A Senior Application Scientist**

## Introduction

In the expanding repertoire of molecular tools available to researchers, non-proteinogenic amino acids (NPAAs) represent a critical class of building blocks for interrogating and engineering biological systems. These unique molecules, which are not part of the canonical set of 20 amino acids used in ribosomal protein synthesis, offer novel side-chain functionalities, conformational constraints, and metabolic properties. Their incorporation into peptides and small molecules has become a cornerstone of modern drug discovery, enabling the development of more stable, potent, and specific therapeutic agents.

This guide focuses on a particularly noteworthy NPAA: **3-(Pyrazol-1-yl)-L-alanine** (Pya). First identified in watermelon seeds, this amino acid consists of an L-alanine backbone with a side chain terminating in a pyrazole ring.<sup>[1][2][3]</sup> The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.<sup>[3][4]</sup> Its presence in numerous FDA-approved drugs and clinical candidates underscores its utility in forming critical interactions with biological targets, particularly as a bioisostere for the imidazole ring of histidine.<sup>[2][4]</sup>

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, and strategic applications of **3-(Pyrazol-1-yl)-L-alanine**, supported by detailed experimental protocols and mechanistic insights.

## Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical properties. **3-(Pyrazol-1-yl)-L-alanine** is a white to yellow solid at room temperature, with moderate solubility in heated water.<sup>[5][6]</sup> Its key identifiers and properties are summarized in the table below, compiled from publicly available chemical databases.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-pyrazol-1-ylpropanoic acid	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[1][7]
Molecular Weight	155.15 g/mol	[1][7]
CAS Number	2734-48-7	[6][7]
Melting Point	243-244 °C (decomposes)	[6]
Physical Form	White to Yellow Solid	[5]
Storage Temperature	2-8 °C	[5][6]
Solubility	Water (Slightly, Heated, Sonicated)	[6]

Characterization of Pya is typically achieved using standard analytical techniques. Mass spectrometry provides confirmation of its exact mass, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the chemical structure and stereochemical purity.

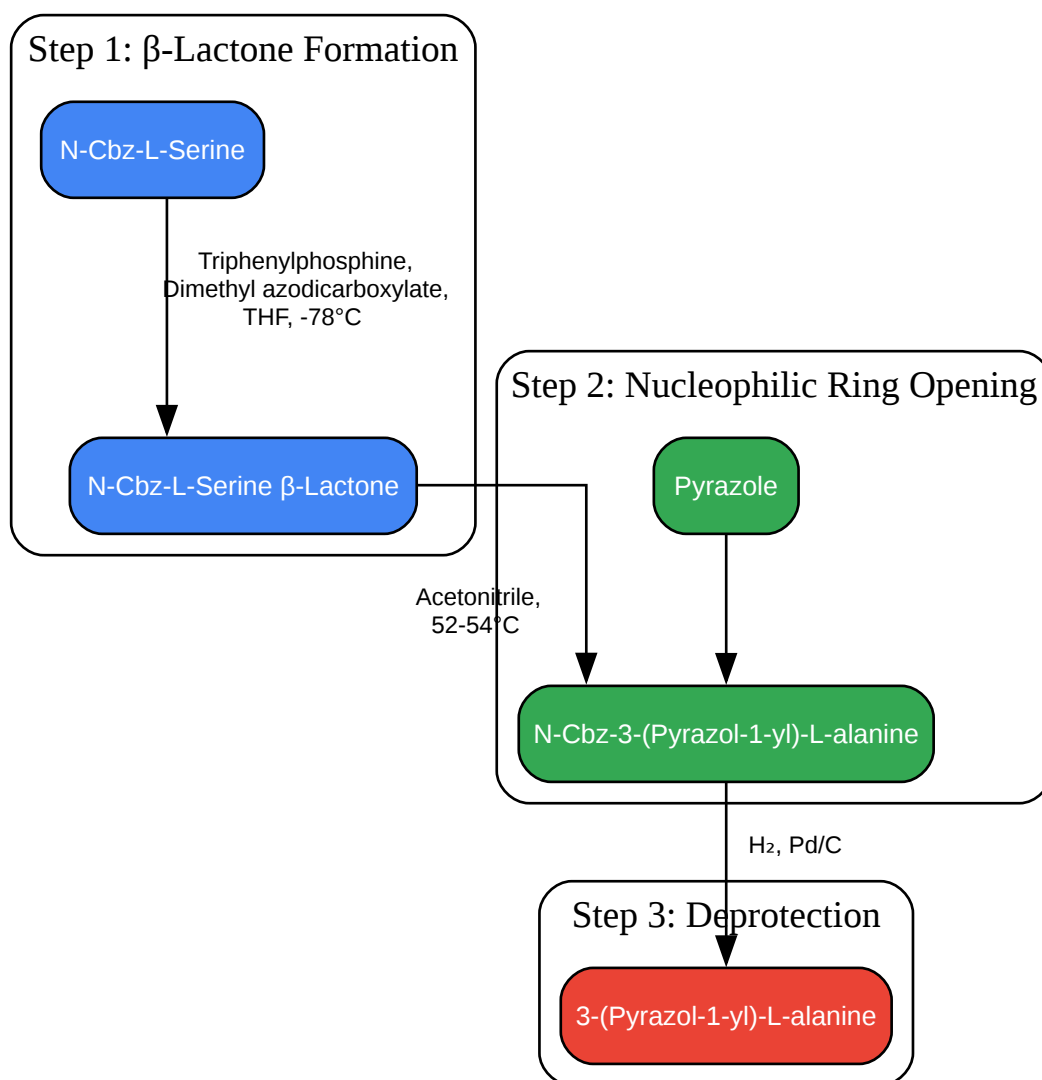
## Synthesis of 3-(Pyrazol-1-yl)-L-alanine

The accessibility of Pya is crucial for its widespread application. While it can be isolated from natural sources, chemical synthesis provides a more reliable and scalable supply. An efficient

and well-documented method proceeds via the nucleophilic ring-opening of a serine-derived  $\beta$ -lactone.<sup>[2]</sup>

## Chemical Synthesis Workflow

The synthesis involves two main steps starting from commercially available N-(Benzyloxycarbonyl)-L-serine. First, the serine derivative is cyclized to form N-(Benzyloxycarbonyl)-L-serine  $\beta$ -lactone. In the second step, this strained lactone is opened by the nucleophilic attack of pyrazole, which selectively occurs at the  $\beta$ -carbon, yielding the protected amino acid. A final deprotection step removes the benzyloxycarbonyl (Cbz) group to afford the final product.



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Figure 1: Chemical synthesis workflow for **3-(Pyrazol-1-yl)-L-alanine**.

## Experimental Protocol: Synthesis of N $\alpha$ -(Cbz)- $\beta$ -(pyrazol-1-yl)-L-alanine

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical methods.[\[2\]](#)

### Materials:

- N-(benzyloxycarbonyl)-L-serine  $\beta$ -lactone (1.0 eq)
- Pyrazole (1.05 eq)
- Anhydrous acetonitrile
- Ethyl acetate
- Hydrochloric acid

### Procedure:

- Charge a round-bottomed flask equipped with a magnetic stirrer and reflux condenser with N-(benzyloxycarbonyl)-L-serine  $\beta$ -lactone (1.0 eq) and anhydrous acetonitrile.
- Add solid pyrazole (1.05 eq) to the mixture.
- Heat the reaction mixture in an oil bath at 52–54°C for approximately 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent via rotary evaporation to yield a solid residue.
- Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The resulting crude product,  $\alpha$ -(Benzyloxycarbonyl)- $\beta$ -(pyrazol-1-yl)-L-alanine, can be purified by recrystallization from ethyl acetate to yield the pure, protected amino acid.<sup>[2]</sup>
- Subsequent removal of the Cbz protecting group via standard methods (e.g., catalytic hydrogenation with  $H_2$  over Pd/C) yields the final product, **3-(Pyrazol-1-yl)-L-alanine**.

**Trustworthiness Note:** This protocol relies on a well-established reaction—the opening of  $\beta$ -lactones by N-heterocycles. The progress can be easily monitored by TLC, and the product is a stable, crystalline solid that can be purified by standard recrystallization, ensuring a self-validating workflow.

An alternative, greener route involves the enzymatic synthesis using  $\beta$ -(pyrazol-1-yl)-L-alanine synthase, which can produce the chiral material directly from O-acetyl-L-serine.<sup>[2]</sup>

## Applications in Research and Drug Development

The true value of Pya lies in its application as a versatile building block and molecular probe. Its pyrazole side chain offers unique chemical properties that are highly advantageous in medicinal chemistry.

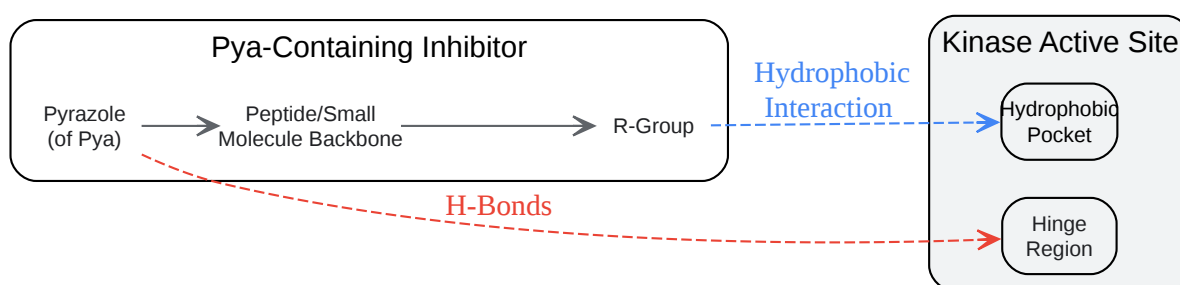
### A Bioisostere for Histidine

The pyrazole ring of Pya is a close structural mimic of the imidazole ring of histidine. Both are five-membered aromatic heterocycles containing two nitrogen atoms. However, the different placement of the nitrogens (1,2- in pyrazole vs. 1,3- in imidazole) results in distinct electronic and hydrogen-bonding properties. This makes Pya an excellent tool for probing the functional role of histidine residues in peptides and proteins. By substituting histidine with Pya, researchers can investigate the importance of specific hydrogen bond donor/acceptor patterns or the precise pKa of the side chain for biological activity, binding affinity, or catalytic function.<sup>[2]</sup>

### A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a dominant feature in a wide array of therapeutics, from blockbuster kinase inhibitors to novel anti-inflammatory and neuroprotective agents.<sup>[4]</sup> The utility of Pya as a building block is therefore immense, allowing for the strategic introduction of this key pharmacophore into new chemical entities.

- **Kinase Inhibition:** Many kinase inhibitors utilize a pyrazole core to form critical hydrogen bonds with the "hinge" region of the kinase active site, a conserved motif that anchors ATP. [8] Incorporating Pya into peptide or small-molecule libraries is a rational strategy for discovering novel kinase inhibitors. The pyrazole can act as the hinge-binding element, while the amino acid backbone provides a scaffold for elaborating other functionalities to target adjacent pockets and achieve high potency and selectivity.[4][8]



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*Figure 2: Conceptual diagram of a Pya-based inhibitor binding to a kinase active site.*

- **Neuroprotection and Anti-Inflammatory Roles:** Research has demonstrated that pyrazole-containing compounds can exhibit potent neuroprotective and anti-inflammatory effects. For example, specific pyrazole derivatives have been shown to protect neurons from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by modulating apoptotic pathways involving proteins like Bax and caspase-3.[9][10] In other contexts, pyrazole derivatives have been developed as highly selective inhibitors of key inflammatory targets like Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in necroptosis and inflammatory diseases.[11] Using Pya as a scaffold allows for the systematic exploration of chemical space around this core to develop novel therapeutics for neurodegenerative and inflammatory disorders.

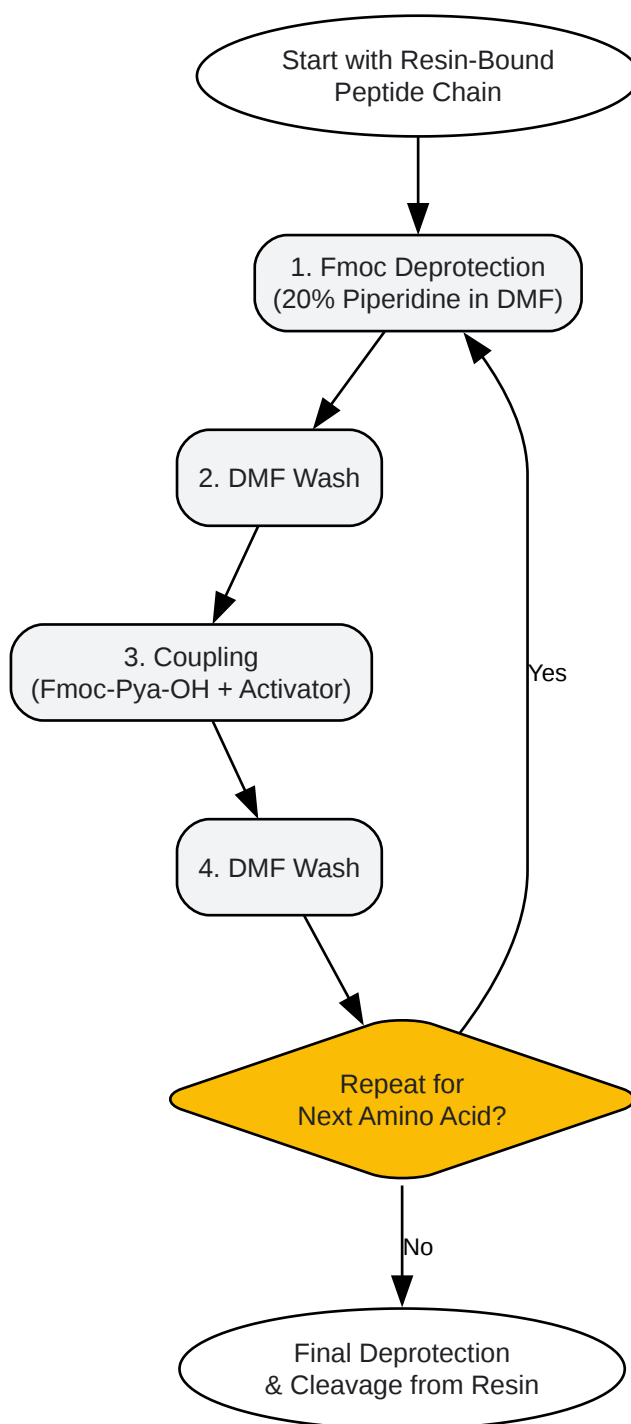
## Experimental Protocols for Application

To facilitate the use of Pya in research, this section provides detailed, field-proven protocols for its incorporation into peptides and for screening its derivatives in a key drug discovery assay.

## Protocol: Incorporation of Pya into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following is a generalized protocol for using the Fmoc-protected version of Pya (Fmoc-L-Pya-OH) in an automated peptide synthesizer.

**Workflow Overview:** The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle consists of Fmoc deprotection, activation of the incoming amino acid, and coupling.



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Figure 3: Workflow for a single coupling cycle in Fmoc-based SPPS.

Step-by-Step Methodology:



- **Resin Preparation:** Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the first amino acid. Swell the resin in dimethylformamide (DMF).
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group of the resin-bound peptide. Wash the resin thoroughly with DMF.
- **Amino Acid Activation:** In a separate vessel, pre-activate Fmoc-L-Pya-OH (typically 4-5 equivalents relative to the resin loading capacity) with an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
- **Coupling:** Add the activated Fmoc-L-Pya-OH solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- **Washing:** After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.
- **Cycle Repetition:** Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
- **Purification:** Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.

## Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for screening a Pya-containing compound for its ability to inhibit a specific protein kinase using a luminescence-based assay that measures ATP consumption.

**Principle:** The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (inhibition).

#### Materials:

- Purified target kinase enzyme
- Kinase substrate (peptide or protein)
- Pya-containing test compound dissolved in DMSO
- Kinase reaction buffer
- ATP solution
- ADP-Glo™ Kinase Assay kit (or similar)
- White, opaque 384-well microplates

#### Procedure:

- **Compound Plating:** Prepare serial dilutions of the Pya-containing test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include controls: DMSO only (100% activity) and a known potent inhibitor (0% activity).
- **Kinase/Substrate Addition:** Prepare a master mix of the kinase and its substrate in the appropriate reaction buffer. Add this mix to all wells containing the test compounds.
- **Reaction Initiation:** Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **ATP Depletion:** Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
- **Luminescence Generation:** Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce a luminescent signal. Incubate for 30 minutes.

- Data Acquisition: Read the luminescence signal on a plate reader.
- Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Conclusion and Future Outlook

**3-(Pyrazol-1-yl)-L-alanine** is more than just another non-proteinogenic amino acid; it is a strategically valuable tool for chemical biologists and medicinal chemists. Its identity as a natural product, its utility as a histidine bioisostere, and its possession of the pharmacologically privileged pyrazole ring make it a uniquely versatile building block. The robust synthetic routes and clear-cut application protocols detailed in this guide are intended to lower the barrier to its adoption in research and development.

Future applications of Pya are poised to expand further. Its incorporation into peptide-based therapeutics could enhance metabolic stability and receptor affinity. As a fragment in small-molecule drug discovery, it will continue to serve as a reliable anchor for targeting enzyme active sites. Furthermore, its unique electronic properties could be exploited in the design of novel molecular probes, PROTACs, and catalysts. As the demand for more sophisticated chemical tools grows, the utility and importance of **3-(Pyrazol-1-yl)-L-alanine** in the scientific landscape are set to increase.

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